

An In-depth Technical Guide to 15(S)-Latanoprost for Research Applications

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Compound of Interest

Compound Name: 15(S)-Latanoprost

Cat. No.: B15569261

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Audience: Researchers, scientists, and drug development professionals.

Content Type: In-depth Technical Guide

This guide provides a comprehensive overview of the chemical and physical properties of **15(S)-Latanoprost**, a stereoisomer of the widely used prostaglandin F2 α analogue, Latanoprost. This document details its physicochemical characteristics, pharmacological profile, and relevant experimental methodologies, serving as a vital resource for professionals in research and drug development.

Core Chemical and Physical Properties

15(S)-Latanoprost, also known as 15-epi-Latanoprost, is a crucial compound for research, particularly in understanding the structure-activity relationships of prostaglandin analogues.^[1] It is often encountered as a process-related impurity in the synthesis of Latanoprost. The inversion of the hydroxyl group at the C-15 position from the active (R) configuration to the (S) configuration significantly impacts its biological activity.

Identity and Structure

Property	Value
IUPAC Name	propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[1]
Synonyms	15-epi-Latanoprost, Latanoprost Impurity E[2]
CAS Number	145773-22-4
Molecular Formula	C ₂₆ H ₄₀ O ₅ [2]
Molecular Weight	432.6 g/mol [2]
Chemical Structure	Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3S)-3-hydroxy-5-phenylpentyl)cyclopentyl)-5-heptenoate

Physicochemical Data

The following table summarizes the key physicochemical properties of **15(S)-Latanoprost**. It is important to note that some of these values are predicted due to the compound's primary status as a research chemical and synthetic impurity.

Property	Value	Source
Appearance	Colorless to light yellow oil	[3]
Boiling Point	583.8 ± 50.0 °C (Predicted)	
Density	1.093 ± 0.06 g/cm ³ (Predicted)	
Flash Point	-16 °C (closed cup)	
pKa	14.84 ± 0.70 (Predicted)	
Solubility	Soluble in Chloroform, DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml), and Methyl Acetate. Sparingly soluble in a DMSO:PBS (1:12) solution at approximately 80 µg/ml.	[4]
Storage and Stability	Recommended storage at -20°C. The compound is stable for at least two years under these conditions. Latanoprost and its isomers are susceptible to degradation under extreme pH conditions, oxidation, light, and heat.	

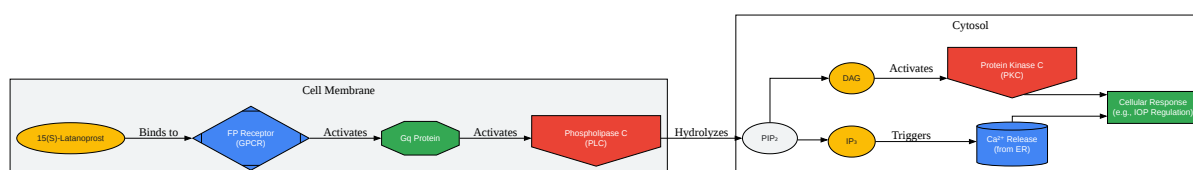
Pharmacological Profile

Mechanism of Action

Like its (15R) counterpart, **15(S)-Latanoprost** is an analogue of prostaglandin F_{2α} and acts as an agonist at the prostaglandin F (FP) receptor. The activation of the FP receptor, a G-protein coupled receptor (GPCR), is the primary mechanism through which latanoprost and its isomers exert their biological effects. The FP receptor is coupled to the Gq protein, which activates the phospholipase C (PLC) signaling pathway.[5][6]

Signaling Pathway

The binding of **15(S)-Latanoprost** to the FP receptor initiates a cascade of intracellular events. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including the regulation of intraocular pressure.



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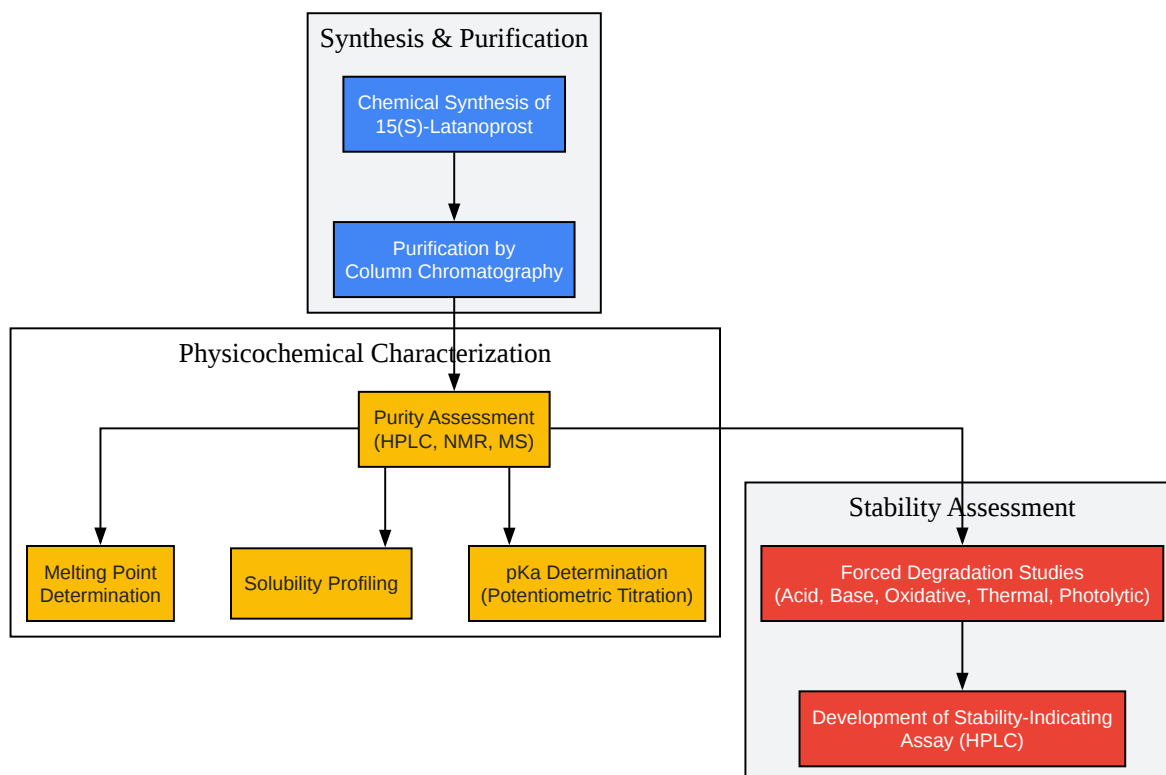
FP Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments involving **15(S)-Latanoprost** are outlined below.

Determination of Physicochemical Properties

A general workflow for the characterization of the physicochemical properties of **15(S)-Latanoprost** is presented below.



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Workflow for Physicochemical Characterization

Objective: To determine the purity of a **15(S)-Latanoprost** sample and to separate it from its (15R) epimer and other related impurities.

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector is used.
- **Column:** A normal-phase column, such as a Luna NH2 column (250 mm x 4.6 mm, 5 µm particle size), is often effective for isomer separation.

- Mobile Phase: A mixture of n-heptane, 2-propanol, and acetonitrile (e.g., 93:6:1 v/v/v) with a small amount of water (e.g., 0.5 mL/L) can be used.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at 210 nm.
- Sample Preparation: Dissolve a known amount of the **15(S)-Latanoprost** sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
- Analysis: Inject the sample onto the column and record the chromatogram. The purity is determined by calculating the area percentage of the **15(S)-Latanoprost** peak relative to the total peak area.

Objective: To determine the solubility of **15(S)-Latanoprost** in various solvents.

Methodology (Shake-Flask Method):

- Preparation: Add an excess amount of **15(S)-Latanoprost** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- Quantification: Analyze the concentration of **15(S)-Latanoprost** in the clear supernatant using a validated analytical method, such as HPLC-UV.
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or µg/mL).

In Vitro Pharmacological Characterization

Objective: To determine the binding affinity of **15(S)-Latanoprost** for the prostaglandin F2α (FP) receptor.

Methodology (Radioligand Binding Assay):

- **Materials:** Cell membranes expressing the FP receptor, a radiolabeled ligand (e.g., [^3H]-PGF $_2\alpha$), **15(S)-Latanoprost**, and a suitable buffer.
- **Assay Setup:** In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of **15(S)-Latanoprost**.
- **Incubation:** Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
- **Separation:** Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
- **Detection:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the **15(S)-Latanoprost** concentration. The IC $_{50}$ value (the concentration of **15(S)-Latanoprost** that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The K $_i$ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Pharmacological Evaluation

Objective: To evaluate the effect of **15(S)-Latanoprost** on intraocular pressure in a relevant animal model (e.g., normotensive or glaucomatous rabbits or monkeys).

Methodology:

- **Animal Model:** Use a suitable animal model, such as New Zealand White rabbits or Cynomolgus monkeys.
- **Acclimatization:** Acclimatize the animals to the laboratory conditions and handling procedures.
- **Baseline IOP Measurement:** Measure the baseline IOP in both eyes of each animal using a tonometer at various time points to establish a diurnal curve.

- **Drug Administration:** Topically administer a known concentration of **15(S)-Latanoprost** solution to one eye (the contralateral eye receives the vehicle as a control).
- **Post-Treatment IOP Measurement:** Measure the IOP in both eyes at regular intervals after drug administration.
- **Data Analysis:** Compare the IOP in the treated eye to the baseline and to the control eye. The percentage reduction in IOP is calculated to determine the efficacy of **15(S)-Latanoprost**.

Stability Profile

15(S)-Latanoprost, like other prostaglandin analogues, is susceptible to degradation. Understanding its stability is crucial for its proper handling, storage, and use in research.

Forced Degradation Studies

Objective: To identify the potential degradation products and pathways of **15(S)-Latanoprost** under various stress conditions.

Methodology:

- **Stress Conditions:** Subject solutions of **15(S)-Latanoprost** to the following conditions:
 - **Acidic:** 0.1 M HCl at an elevated temperature (e.g., 60°C).
 - **Basic:** 0.1 M NaOH at room temperature.
 - **Oxidative:** 3% H₂O₂ at room temperature.
 - **Thermal:** Heat at a high temperature (e.g., 80°C).
 - **Photolytic:** Exposure to UV light.
- **Sample Analysis:** Analyze the stressed samples at different time points using a stability-indicating HPLC method to separate the parent drug from its degradation products.

- **Peak Identification:** Use techniques such as mass spectrometry (MS) to identify the structure of the degradation products.

This comprehensive technical guide provides a foundation for researchers and scientists working with **15(S)-Latanoprost**. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this important prostaglandin analogue.

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